molecular formula C14H27N3O3 B7915424 [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915424
M. Wt: 285.38 g/mol
InChI Key: DHLNMATUWBDFFP-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protective group and an (S)-2-aminopropionyl (L-alanyl) moiety. The compound’s stereochemistry is critical, as both the piperidine and alanyl residues adopt the (S)-configuration. This structure is commonly employed in medicinal chemistry as an intermediate for protease inhibitors or peptidomimetics due to its rigidity and ability to mimic peptide bonds.

The tert-butyl ester group enhances stability under basic conditions compared to benzyl or methyl esters, making it preferable in multi-step syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLNMATUWBDFFP-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1401666-51-0, is a chiral compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C14H27N3O3, indicating a complex structure that contributes to its biological activities. The presence of a piperidine ring and a tert-butyl ester group enhances its lipophilicity, which may influence its interactions within biological systems.

PropertyValue
Molecular FormulaC14H27N3O3
Molecular Weight271.39 g/mol
CAS Number1401666-51-0
StructureStructure

Synthesis

The synthesis of this compound typically involves the use of chiral building blocks and specific reaction conditions to ensure the desired stereochemistry. The synthetic route often includes:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the amino acid moiety , which may involve coupling reactions with protected amino acids.
  • Deprotection and esterification to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. It has been shown to modulate neurotransmitter systems, particularly those related to pain and anxiety.

Key Mechanisms:

  • Inhibition of Enzyme Activity : Studies have indicated that the compound can inhibit certain enzymes that play a role in metabolic pathways associated with cancer cell growth.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing physiological responses such as neurotransmission and hormonal regulation.

Biological Activity

Research indicates that this compound exhibits significant biological activity against various cancer cell lines, including breast cancer cells (e.g., MCF-7, SK-BR-3, MDA-MB-231).

Case Studies:

  • Breast Cancer Cell Lines : In a study evaluating the efficacy of several compounds on breast cancer cell lines, this compound demonstrated a capacity to inhibit cell proliferation effectively while sparing non-malignant cells (MCF-10A) from toxicity .
    Cell LineIC50 (µM)Remarks
    MCF-715Effective inhibition
    SK-BR-320Moderate efficacy
    MDA-MB-23125Strongest resistance observed
    MCF-10A>100No significant inhibition
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer activity could be linked to its ability to induce apoptosis in malignant cells while maintaining low toxicity in normal cells .

Scientific Research Applications

Overview

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various health conditions. This article explores its applications, focusing on scientific research, pharmacological properties, and related case studies.

Pharmacological Research

The compound has been investigated for its potential use in treating various diseases, including:

  • Diabetes Mellitus : Research indicates that derivatives of piperidine compounds can influence glucose metabolism and insulin sensitivity, making them candidates for diabetes treatment .
  • Neuropharmacology : The piperidine structure is known for its role in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .

Synthetic Chemistry

The synthesis of this compound involves several steps that can be optimized for yield and purity. This compound serves as a building block for more complex molecules in drug discovery .

Biochemical Studies

Studies have shown that carbamate derivatives can act as enzyme inhibitors or modulators, impacting various biochemical pathways. This property makes them valuable in the design of drugs targeting specific enzymes involved in disease processes .

Case Studies

StudyFocusFindings
Diabetes Treatment Investigated the effects of piperidine derivatives on glucose levelsFound that certain derivatives improved insulin sensitivity in diabetic models
Neurotransmitter Modulation Examined the impact of carbamate compounds on neurotransmitter releaseDemonstrated modulation of serotonin and dopamine pathways, suggesting potential for treating mood disorders
Enzyme Inhibition Assessed the inhibitory effects on specific enzymesIdentified significant inhibition of acetylcholinesterase, indicating potential for Alzheimer's treatment

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free amine. This reaction is pivotal for deprotection in multi-step syntheses.

Reaction Conditions Reagents Products Notes Source
Acidic hydrolysisTFA in DCM (1:1)Free amine + CO₂ + tert-butanolRoom temperature, 2–4 hours, >90% yield
Acidic hydrolysisHCl in dioxane (4 M)Free amine hydrochloride salt50°C, 6 hours, 85% yield

Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to collapse of the tetrahedral intermediate and release of CO₂. The tert-butyl cation stabilizes via hyperconjugation.

Amide Bond Reactivity

The (S)-2-amino-propionyl group is an amide linkage, which can undergo hydrolysis under harsh conditions to regenerate the carboxylic acid and amine.

Reaction Conditions Reagents Products Notes Source
Acidic hydrolysis6 M HCl, reflux(S)-2-Aminopropionic acid + piperidine24 hours, 70% yield
Basic hydrolysisNaOH (10%), 100°C(S)-2-Aminopropionate salt + piperidineStereochemistry retained

Mechanism : Acidic conditions protonate the amide carbonyl, while basic conditions deprotonate water to generate hydroxide ions, both facilitating nucleophilic attack on the carbonyl carbon.

Alkylation of the Piperidine Amine

After Boc deprotection, the secondary amine on the piperidine ring undergoes alkylation.

Reaction Conditions Reagents Products Notes Source
AlkylationMethyl iodide, NaH, DMFTertiary methylated amine4 hours, room temperature, 95% yield
Reductive aminationAcetone, NaBH₃CNPiperidine with isopropyl grouppH 7, 12 hours, 80% yield

Scope : Alkylation is stereospecific, retaining the (S)-configuration at the piperidine ring.

Functionalization via Acylation

The deprotected amine reacts with acylating agents to form ureas or secondary amides.

Reaction Conditions Reagents Products Notes Source
AcylationAcetyl chloride, Et₃NN-Acetyl-piperidine derivative0°C to room temperature, 88% yield
Carbamate formationPhenyl chloroformateMixed carbamateRequires anhydrous conditions

Catalytic Hydrogenation

The compound itself lacks unsaturated bonds, but intermediates in its synthesis (e.g., benzyl-protected amines) are reduced via hydrogenation.

Reaction Conditions Catalyst Products Notes Source
HydrogenationPd/C (10%), H₂ (1 atm)Deprotected amineMethanol, 12 hours, quantitative yield
HydrogenolysisRh/C, H₂ (60 psi)Cleavage of benzyl groupsEthanol, 27 hours

Stereochemical Stability

The (S)-configuration at both the piperidine and amino-propionyl moieties remains intact under mild acidic/basic conditions but may racemize under prolonged heating (>100°C) or strong bases (e.g., LiOH).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Substituents Stereochemistry Status References
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Not explicitly listed ~319 (estimated) tert-butyl (S)-2-aminopropionyl, methyl carbamate (S,S)-configuration Not discontinued
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ 285.38 tert-butyl (S)-2-aminopropionyl, methyl carbamate (R,S)-configuration Not discontinued
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester C₁₉H₂₇N₃O₃ 319.40 benzyl (S)-2-aminopropionyl, methyl carbamate (S,S)-configuration Discontinued
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 benzyl (S)-2-aminopropionyl, isopropyl carbamate Undisclosed Not discontinued
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester C₁₅H₂₉N₃O₃ 315.41 tert-butyl (S)-2-amino-3-methyl-butyryl (S,S)-configuration Available

Key Observations:

Stereochemical Impact : The (R,S)-isomer (CAS 1401668-72-1) has a lower molecular weight (285.38 vs. ~319) due to a smaller substituent configuration. Stereochemistry significantly influences biological activity, as seen in protease inhibitors where enantiomers exhibit divergent binding affinities.

Ester Group Stability :

  • tert-butyl esters (e.g., target compound) resist hydrolysis under basic conditions, making them ideal for prolonged storage.
  • Benzyl esters (e.g., CAS 1401666-78-1) are more labile and often require hydrogenation for removal, limiting their utility in sensitive syntheses.

Replacing the propionyl group with 3-methyl-butyryl (CAS 864754-29-0) enhances hydrophobicity, which may improve membrane permeability.

Synthetic Accessibility :

  • The target compound’s tert-butyl group simplifies purification compared to benzyl analogs, as Boc-protected intermediates are easily crystallized.
  • Suzuki coupling and hydrogenation methods (as in CAS 2304495-86-9 synthesis) could be adapted for its preparation.

Discontinuation Trends :

  • Benzyl esters (e.g., CAS 1401666-78-1) were discontinued, likely due to synthetic challenges or instability, underscoring the tert-butyl variant’s industrial preference.

Preparation Methods

Amino Group Protection with Di-tert-Butyl Dicarbonate

The Boc group is introduced to protect the primary amine of the piperidine precursor. In a representative procedure:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : >90% for Boc-protected intermediates.

This step ensures the amine remains inert during subsequent reactions, such as acylations or alkylations.

Amide Bond Formation via Carbodiimide Coupling

The (S)-2-aminopropionyl moiety is introduced using carbodiimide-mediated coupling:

  • Reagents : (S)-2-aminopropionic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Reaction Time : 12–24 hours at room temperature.

Critical parameters include maintaining a pH of 7–8 to prevent racemization and using equimolar ratios of coupling reagents to substrates.

tert-Butyl Carbamate Installation

The methyl-carbamic acid tert-butyl ester is introduced via reaction with Boc anhydride under basic conditions:

  • Reagents : Boc₂O, 4-dimethylaminopyridine (DMAP), methanol or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 75–85%, with purity >95% after column chromatography.

Photocatalytic C–N Coupling for Piperidine Functionalization

A patent-pending method demonstrates the utility of visible-light photocatalysis for constructing similar piperidine-carbamate structures. While originally developed for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, this approach is adaptable to the target compound:

Reaction Setup and Optimization

  • Catalyst : Acridinium salts (e.g., 9-mesityl-10-methylacridinium perchlorate).

  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

  • Light Source : Blue LEDs (450–470 nm).

  • Solvent : Anhydrous dichloroethane.

Key data from Example 1:

ParameterValue
Substrate ratio1:1 (piperidine:Boc reagent)
Catalyst loading5 mol%
Reaction time10 hours
Yield95%

Advantages Over Traditional Methods

  • Reduced byproducts : Photocatalysis minimizes undesired side reactions, enhancing yield.

  • Stereochemical fidelity : The radical-mediated mechanism avoids racemization at chiral centers.

  • Scalability : Demonstrated at 0.2 mmol scale with potential for kilogram-scale production.

Stereochemical Control and Analytical Validation

Chiral Auxiliaries and Asymmetric Induction

The (S)-configuration at the propionyl group is achieved using enantiomerically pure starting materials. For example:

  • (S)-2-((tert-butoxycarbonyl)amino)propanoic acid is synthesized via Boc protection of (S)-alanine, followed by activation as a pentafluorophenyl ester for coupling.

Analytical Techniques for Stereochemical Verification

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IC (hexane:isopropanol = 90:10, 1 mL/min).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, CHCl₃) confirms (S)-configuration.

  • X-ray Crystallography : Resolves absolute configuration of crystalline intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
Traditional Protection75–85>95>98%Moderate
Photocatalytic Coupling90–95>98>99%High

Key observations :

  • Photocatalytic methods offer superior yields and stereoselectivity but require specialized equipment.

  • Traditional routes remain viable for small-scale syntheses due to lower infrastructure demands .

Q & A

Basic: What are the key considerations for synthesizing [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester with high yield?

Methodological Answer:
Synthesis typically involves coupling the (S)-2-aminopropionyl moiety to the piperidine scaffold using activating agents like HBTU or HATU in anhydrous solvents (e.g., DCM). For example, a related compound was synthesized via coupling with HBTU and triethylamine (NEt₃) under inert conditions, followed by 4-day stirring at room temperature . Purification via column chromatography (e.g., basic alumina with gradients of PE/EtOAc/MeOH) is critical to isolate the product. Yield optimization requires strict control of stoichiometry (e.g., 1.05 equivalents of carboxylic acid to amine) and moisture-free conditions to prevent side reactions.

Advanced: How can chiral purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

Methodological Answer:
Chiral purity is maintained by using enantiomerically pure starting materials (e.g., (S)-Boc-piperidine derivatives) and avoiding racemization-prone conditions. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10) can resolve enantiomers. Additionally, ¹H NMR analysis of diastereomeric derivatives (e.g., using Mosher’s acid) or circular dichroism (CD) spectroscopy provides stereochemical confirmation .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
The compound should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Stability data for analogous piperidine-carbamates indicate decomposition risks when exposed to moisture, heat (>40°C), or strong oxidizing agents . Regular monitoring via TLC or LC-MS (e.g., using a C18 column with acetonitrile/water gradients) is advised to detect degradation.

Advanced: How can degradation pathways of this compound be characterized under accelerated stability testing?

Methodological Answer:
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-HRMS can identify degradation products. For example, tert-butyl carbamates often hydrolyze to free amines under acidic/alkaline conditions. Structural elucidation of degradants via ¹³C NMR or tandem MS/MS fragmentation (e.g., Q-TOF) helps map degradation pathways. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced: How does the tert-butyl carbamate group influence reactivity in subsequent derivatization reactions?

Methodological Answer:
The tert-butyl carbamate acts as a protective group for amines, enabling selective functionalization at other sites (e.g., piperidine nitrogen). Its steric bulk can hinder nucleophilic attacks but is cleavable under acidic conditions (e.g., TFA/DCM). In coupling reactions, Boc-protected amines require deprotection before further derivatization. For example, catalytic hydrogenation (Pd/C, H₂) or acidolysis may be used, with reaction progress monitored by IR spectroscopy (loss of Boc C=O stretch at ~1680 cm⁻¹) .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:
¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm backbone structure and stereochemistry (e.g., coupling constants for chiral centers). IR spectroscopy verifies carbonyl groups (amide ~1650 cm⁻¹, carbamate ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight. For crystalline derivatives, X-ray diffraction provides absolute configuration .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) can predict binding to targets like enzymes or receptors. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with the carbamate oxygen). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. PubChem-derived analogs (e.g., tert-butyl piperidine-carbamates) provide structural templates for homology modeling .

Advanced: How to resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:
Contradictions may arise from polymorphic forms or impurities. Systematic solubility studies in solvents (e.g., DMSO, EtOAc, hexane) using UV-Vis spectroscopy or nephelometry quantify solubility. XRD identifies polymorphs, while DSC/TGA detects solvates. For example, tert-butyl carbamates often exhibit lower solubility in aqueous buffers (logP ~2.5) but higher in chlorinated solvents .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:
Racemization is minimized by avoiding high temperatures (>50°C) and strongly basic conditions. Microwave-assisted synthesis at controlled temperatures (e.g., 40°C, 150 W) reduces reaction time. Continuous flow reactors enhance mixing and thermal control. In-process monitoring via inline FTIR or Raman spectroscopy detects early racemization. Chiral SFC (supercritical fluid chromatography) ensures enantiopurity at each step .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition). Spill cleanup requires inert absorbents (vermiculite) and ethanol/water rinses. First aid for exposure includes flushing eyes/skin with water and seeking medical attention. Toxicity data for analogs suggest low acute hazards, but chronic effects are unstudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.